methyl4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
Description
Methyl4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by three key functional groups:
- 4-Amino: Provides hydrogen-bonding capability, which may influence interactions with biological targets.
The molecular formula is C₈H₁₁N₃O₂ (MW: 181.20 g/mol). Its synthesis likely involves cyclopropanation of the imidazole ring followed by sequential amination and esterification.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-amino-3-cyclopropylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-7(9)10-4-11(6)5-2-3-5/h4-5H,2-3,9H2,1H3 |
InChI Key |
UTXDWDIRKFRCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CN1C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazole Core with Cyclopropyl Substitution
One of the key intermediates in the preparation of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is 4-cyclopropyl-1H-imidazole. This intermediate can be synthesized through multi-step organic reactions involving cyclopropane derivatives and imidazole ring formation.
A documented synthetic route involves the reaction of cyclopropane-carboxaldehyde with tosylmethyl isocyanide in ethanol, followed by treatment with ammonia in methanol under elevated temperature (100°C) in a sealed steel bomb for 16 hours. This process yields an intermediate imidazole derivative, which can be purified by preparative liquid chromatography, achieving approximately 65% yield. The proton nuclear magnetic resonance (1H NMR) spectrum confirms the structure with characteristic chemical shifts for the cyclopropyl protons and imidazole ring hydrogens.
Coupling of 4-cyclopropyl-1H-imidazole with Picolinic Acid Derivatives
The cyclopropyl-imidazole intermediate is further functionalized by coupling with picolinic acid derivatives to install the carboxylate ester group at the 5-position of the imidazole ring.
A typical procedure uses 4-fluoropicolinic acid and 4-cyclopropyl-1H-imidazole dissolved in N,N-dimethylformamide (DMF), with N-methylmorpholine as a base, heated at 35°C for 20 hours. After workup involving acidification, extraction, and recrystallization, the product 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid hydrochloride salt is obtained with a 69% yield.
Another variant employs methyl 4-(4-fluoropicolinamido)thiophene-2-carboxylate reacted with 4-cyclopropyl-1H-imidazole in the presence of cesium carbonate in propyl cyanide at 105°C for 2 hours, yielding methyl 4-(4-(4-cyclopropyl-1H-imidazol-1-yl)picolinamido)thiophene-2-carboxylate in 73% yield.
Copper-catalyzed coupling using copper(I) oxide, 8-hydroxyquinoline as a ligand, cesium carbonate base, and butyronitrile solvent under nitrogen atmosphere at 120°C for 16 hours also enables the formation of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate with a 51% yield.
Esterification and Amination Steps
The methyl ester functionality at the 5-carboxylate position is introduced or preserved during these coupling reactions. Amination at the 4-position of the imidazole ring can be achieved via nucleophilic substitution reactions, often employing amines such as 4-methylpiperidine for related benzimidazole derivatives, which may offer insight into analogous imidazole chemistry.
For example, in the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives, o-phenylenediamine derivatives react with urea to form the benzimidazole core, followed by chlorination with phosphorus oxychloride (POCl3) and nucleophilic substitution with 4-methylpiperidine to introduce amino substituents. While this exact route is for benzimidazoles, similar nucleophilic substitution strategies can be adapted for imidazole systems.
Summary of Key Reaction Conditions and Yields
Analytical Characterization
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the structure of intermediates and final products. Characteristic signals for the cyclopropyl ring protons, imidazole ring hydrogens, and methyl ester groups are observed.
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weights and purity of synthesized compounds. For example, the molecular ion peak at m/z 230.1 corresponds to 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid hydrochloride salt.
Melting Point Determination: Employed to assess purity and identity, especially for crystalline intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between methyl4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate and analogous imidazole derivatives:
Key Findings
Substituent Effects on Reactivity and Stability :
- The cyclopropyl group in the target compound confers rigidity and resistance to oxidative metabolism compared to 1-methyl (e.g., 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid) or 2-propyl (RNH-6270) substituents .
- Sulfonyl chloride (1-methyl-1H-imidazole-4-sulfonyl chloride) is highly reactive, enabling facile nucleophilic substitutions, whereas the methyl ester in the target compound is hydrolytically labile but less hazardous .
Biological Interactions: The 4-amino group in the target compound enables hydrogen bonding, a feature absent in phenyl- or sulfonyl-substituted analogs. This may enhance binding to enzymes like kinases, as seen in imidazole-based inhibitors . RNH-6270’s tetrazole group (pKa ~4.9) mimics carboxylic acids, favoring ionic interactions in physiological environments, whereas the target compound’s ester requires metabolic activation .
Synthetic Accessibility: The target compound’s ester and amino groups are straightforward to introduce via standard acylation and amination protocols. In contrast, RNH-6270’s biphenyl-tetrazole moiety demands multi-step synthesis, including Suzuki coupling and tetrazole cyclization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate?
- Methodology : Cyclocondensation reactions are commonly employed for imidazole derivatives. For example, refluxing precursors (e.g., substituted thiazolones or aminothiazoles) with acetic acid and sodium acetate can yield structurally related compounds. Similar protocols have been used to synthesize 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Adjust precursor ratios (e.g., 1.0–1.1 equiv) and optimize reflux duration (3–5 hours) to enhance yield.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- FTIR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, amino at ~3300 cm⁻¹).
- NMR : Assign peaks for cyclopropyl protons (δ ~1.0–2.0 ppm) and imidazole carbons (δ ~120–150 ppm in ).
Q. What are the critical storage conditions to ensure compound stability?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity (>60% RH) or acidic/basic environments, which may degrade the cyclopropyl moiety .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s derivatives?
- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and energetics. For example, ICReDD’s methodology integrates reaction path searches and experimental feedback loops to predict optimal conditions (e.g., solvent polarity, temperature) for functionalizing the imidazole ring . Validate predictions with small-scale trials (e.g., 0.1 mmol) before scaling.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If -NMR shows unexpected splitting patterns (e.g., cyclopropyl coupling), perform - HSQC/HMBC to confirm connectivity. For conflicting FTIR carbonyl signals, compare with computational vibrational spectra (e.g., Gaussian 16) to distinguish ester vs. amide tautomers .
Q. What strategies enable regioselective functionalization of the imidazole ring?
- Functionalization :
- Electrophilic Substitution : Target the 4-amino group for acylation (e.g., acetic anhydride) or sulfonylation (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 1-cyclopropyl position. Optimize ligands (e.g., XPhos) and base (K₂CO₃) for high yields .
Experimental Design and Data Analysis
Q. How to design a factorial experiment for optimizing reaction yields?
- Design : Apply a 2³ factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (DMF vs. THF).
- Response : Yield (%) measured via HPLC.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent) and derive predictive models .
Q. What are the limitations of current synthetic routes for scale-up?
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
